molecular formula C12H16N2O3 B13061595 tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13061595
M. Wt: 236.27 g/mol
InChI Key: XHTXISJZFDHGDE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is a chemically synthesized pyrrolopyridine derivative intended for research and development purposes. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The pyrrolopyridine core is a privileged scaffold in drug discovery, known for its presence in compounds with diverse biological activities . While the specific biological data for this hydroxy-substituted analog is not fully established, closely related pyrrolo[2,3-c]pyridine structures are utilized as key intermediates in organic synthesis. The 4-hydroxy group on the pyrrole ring, as seen in similar structures , provides a reactive site for further chemical modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) protecting group is a standard feature in synthetic chemistry, safeguarding the ring nitrogen during reactions and can be removed under mild acidic conditions to unveil the secondary amine for further functionalization . The broader pyrrolopyridine family has demonstrated a remarkable spectrum of biological activities in scientific literature, including potent analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects . For instance, certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been identified as effective agents that reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, presenting potential for metabolic disease research . Other derivatives have shown activity as Aldose Reductase inhibitors, which is a relevant target for preventing secondary complications of diabetes mellitus, and as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements regarding the applications of the pyrrolopyridine scaffold.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-9(14)6-13-7-10(8)15/h6-7,15H,4-5H2,1-3H3

InChI Key

XHTXISJZFDHGDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Cancer Therapeutics
    • Research indicates that derivatives of pyrrolo[2,3-b]pyridine class compounds exhibit significant inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Kinase Inhibition
    • Interaction studies have focused on the binding affinity of tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate to target proteins such as FGFRs and other kinases. These studies help elucidate the mechanism of action and predict the therapeutic efficacy of the compound in biological systems.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or altered pharmacokinetic properties. The compound's synthesis typically involves multi-step organic reactions that can be tailored to produce various derivatives with specific functionalities .

Case Study 1: FGFR Inhibition

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited FGFR activity in vitro. The compound was shown to reduce cell viability in cancer cell lines expressing high levels of FGFRs by inducing apoptosis through a caspase-dependent pathway.

Case Study 2: Synthesis and Modification

Another research article detailed the synthesis of this compound through a multi-step reaction involving cyclization and functional group modifications. The study highlighted how variations in the synthetic route could lead to derivatives with enhanced solubility and bioactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate (Target) 4-hydroxy C₁₂H₁₆N₂O₃* ~250 (estimated) Not explicitly reported -
tert-Butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 5-methoxy C₁₃H₁₈N₂O₃ 250.3 Higher lipophilicity due to methoxy
3H-pyrrolo[2,3-c]isoquinoline derivatives Variable alkyl/aryl Varies Varies Cytotoxic (ovarian cancer cell lines)
tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 4-bromo C₁₂H₁₅BrN₂O₂ 315.17 Halogenated; potential for cross-coupling
QE-5026: tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate Octahydro saturation C₁₂H₂₂N₂O₂* 226.3 (estimated) Enhanced stability due to saturation
tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate 4-chloro pyrimidine C₁₅H₁₉ClN₄O₂ 314.79 Dual heterocyclic system; higher MW

*Estimated based on structural similarity.

Key Observations:
  • Saturation : Octahydro derivatives (e.g., QE-5026) exhibit improved stability but reduced aromaticity, altering reactivity .
  • Biological Activity: Pyrrolo-isoquinoline derivatives () show cytotoxic effects, suggesting that the target compound’s bioactivity may depend on substituent positioning and ring system .

Physicochemical Properties

  • Solubility : The 4-hydroxy group may enhance aqueous solubility compared to methoxy or halogenated analogs.
  • Stability : tert-Butyl carbamate groups generally improve stability under acidic conditions (common in Boc-protected compounds). However, the hydroxy group could increase susceptibility to oxidation .

Biological Activity

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS: 1354454-93-5) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : tert-butyl 4-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • SMILES : CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2O
PropertyValue
CAS Number1354454-93-5
Purity97%
Catalog IDS80718

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing minimal inhibitory concentrations (MIC) comparable to established antibiotics like levofloxacin .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrrole derivatives have been synthesized that demonstrate cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have shown that pyrrole-based compounds can target multiple pathways involved in cancer progression .

Neurological Effects

Pyrrole derivatives are also being investigated for their neuropharmacological effects. Some studies suggest that these compounds may act as anxiolytics or antipsychotics due to their ability to modulate neurotransmitter systems. This is particularly relevant in the context of developing new treatments for psychiatric disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrrole derivatives for their antimicrobial efficacy against ESKAPE pathogens. The findings indicated that certain derivatives exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics. The study concluded that these compounds could serve as lead candidates for further development into new antimicrobial agents .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of pyrrole derivatives, researchers found that specific compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .

Q & A

Q. What synthetic routes are recommended for preparing tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized using Boc-protection strategies under mild conditions. For example, a similar pyrrolo-pyridine derivative was synthesized using dichloromethane as a solvent, triethylamine as a base, and DMAP as a catalyst at 0–20°C . Purification via silica gel column chromatography with ethyl acetate/hexane gradients is effective for isolating intermediates . Ensure reaction progress is monitored via TLC or HPLC to optimize yield and purity.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC (≥98% purity threshold) for quantitative purity assessment .
  • NMR (1H and 13C) to confirm proton and carbon environments, especially the tert-butyl group (δ ~1.4 ppm) and pyrrolo-pyridine backbone .
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ or [M+Na]+) .
  • Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related piperidine-carboxylate derivatives .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Respiratory/eye protection : Use fume hoods, safety goggles, and face shields to avoid inhalation or contact with dust .
  • Gloves : Nitrile or neoprene gloves are recommended to prevent skin absorption .
  • First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention immediately .
  • Storage : Keep in a cool, dry place (<4°C) under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data reported in different studies?

  • Methodological Answer : Perform systematic solubility tests in varied solvents (e.g., DMSO, ethanol, dichloromethane) using standardized protocols (e.g., shake-flask method at 25°C). Compare results with computational predictions (e.g., LogS values from ACD/Labs or PubChem) . Contradictions may arise from polymorphic forms; characterize solid-state variations via PXRD or DSC .

Q. What strategies optimize Boc protection/deprotection in pyrrolo-pyridine systems?

  • Methodological Answer :
  • Protection : Use Boc anhydride in THF with DMAP catalysis at 0°C to minimize side reactions .
  • Deprotection : Test TFA in dichloromethane (1:4 v/v) or HCl in dioxane (4M) under nitrogen. Monitor reaction completion via IR spectroscopy (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .
  • Troubleshooting : If deprotection fails, consider microwave-assisted methods (e.g., 50°C, 30 min) .

Q. How to address discrepancies in reported melting points for similar compounds?

  • Methodological Answer :
  • Purity verification : Re-crystallize the compound from ethanol/water and re-measure melting points using a calibrated apparatus .
  • Polymorphism screening : Perform solvent-drop grinding with 5–10 solvents to identify stable polymorphs .
  • Cross-validate : Compare data with structurally analogous compounds (e.g., tert-butyl piperidine-carboxylates, which typically melt at 91–93°C) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states for SN2 reactions at the pyrrolo-pyridine nitrogen. Optimize geometries at the B3LYP/6-31G(d) level .
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
  • Validate experimentally : Correlate computational predictions with kinetic studies using HPLC monitoring .

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 25°C (control). Sample aliquots at 0, 1, 2, and 4 weeks.
  • Analytical methods : Quantify degradation products via UPLC-MS. Focus on hydrolytic cleavage of the Boc group (expected t1/2 ~14 days at pH 7.4) .
  • Statistical analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. How to troubleshoot low yields in coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh3)4, CuI, or NiCl2 in Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:3) .
  • Solvent effects : Compare DMF, THF, and toluene. Add molecular sieves to scavenge water in moisture-sensitive reactions .
  • Microwave assistance : Run reactions at 100°C for 10–20 min to enhance kinetics .

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